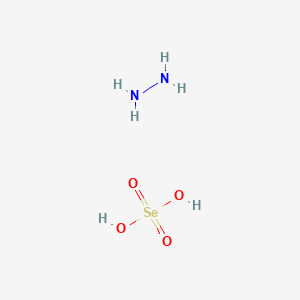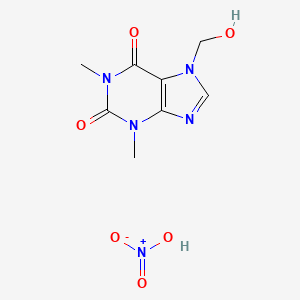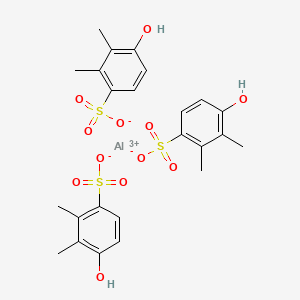
Aluminum hydroxydimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum hydroxydimethylbenzenesulfonate is a chemical compound that combines aluminum with hydroxydimethylbenzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aluminum hydroxydimethylbenzenesulfonate typically involves the reaction of aluminum salts with hydroxydimethylbenzenesulfonate under controlled conditions. One common method is the precipitation method, where aluminum ions are exposed to hydroxydimethylbenzenesulfonate in an aqueous solution, leading to the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale precipitation processes, where the reaction conditions such as pH, temperature, and agitation rates are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Aluminum hydroxydimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into different aluminum-containing species.
Substitution: Substitution reactions can occur where the hydroxydimethylbenzenesulfonate group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while reduction can produce different aluminum hydrides .
Scientific Research Applications
Aluminum hydroxydimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: The compound is studied for its potential use in biological systems, such as drug delivery and imaging agents.
Medicine: Research is ongoing to explore its use in medical applications, including as an adjuvant in vaccines and in the treatment of certain diseases.
Industry: It is utilized in industrial processes, such as water treatment and as a component in specialty materials .
Mechanism of Action
The mechanism of action of aluminum hydroxydimethylbenzenesulfonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, affecting their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, immune response, and cellular metabolism .
Comparison with Similar Compounds
Aluminum Hydroxide: Commonly used as an antacid and in vaccine adjuvants.
Aluminum Chloride: Used in various industrial applications, including as a catalyst in organic synthesis.
Aluminum Sulfate: Widely used in water treatment and as a mordant in dyeing processes .
Properties
CAS No. |
84962-61-8 |
|---|---|
Molecular Formula |
C24H27AlO12S3 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
aluminum;4-hydroxy-2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/3C8H10O4S.Al/c3*1-5-6(2)8(13(10,11)12)4-3-7(5)9;/h3*3-4,9H,1-2H3,(H,10,11,12);/q;;;+3/p-3 |
InChI Key |
CMAOZOCUMJRMOJ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)[O-])O.CC1=C(C=CC(=C1C)S(=O)(=O)[O-])O.CC1=C(C=CC(=C1C)S(=O)(=O)[O-])O.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)

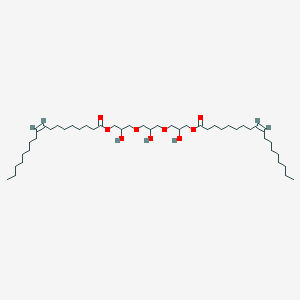
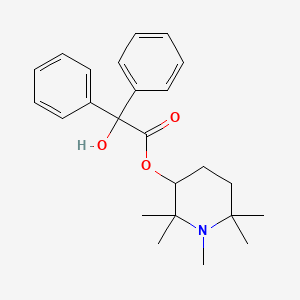
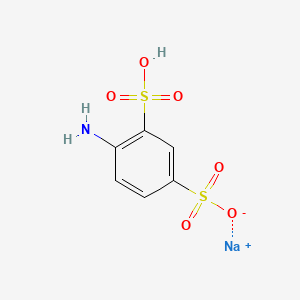

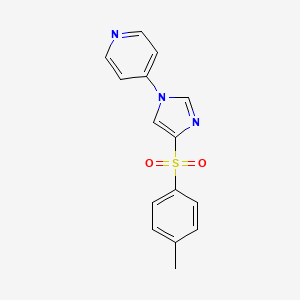
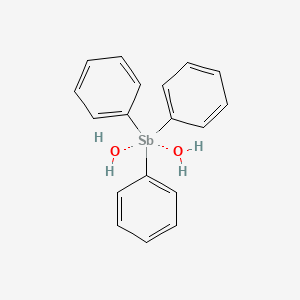
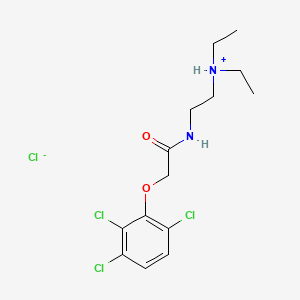
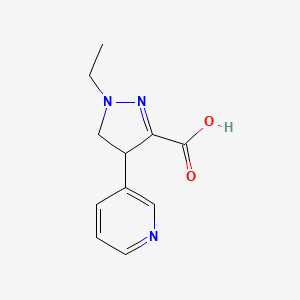

![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
